cis-3-Hexenyl cis-3-hexenoate

描述

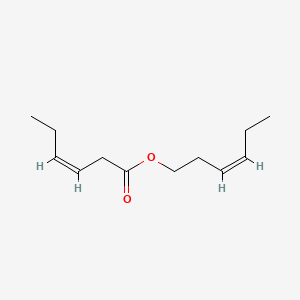

cis-3-Hexenyl cis-3-hexenoate: is a fatty acid ester with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is known for its fresh, green, and fruity aroma, reminiscent of freshly cut grass and pears . This compound is found naturally in gardenia flowers and tea, and it is often synthesized in laboratories to ensure consistent quality and to preserve natural resources .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl cis-3-hexenoate typically involves the esterification of cis-3-hexenol with cis-3-hexenoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the water formed during the reaction is removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of renewable materials and green chemistry principles to minimize environmental impact. The process may include the use of biocatalysts and environmentally friendly solvents .

化学反应分析

Types of Reactions:

Oxidation: cis-3-Hexenyl cis-3-hexenoate can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: The compound can be reduced to form the corresponding alcohol, cis-3-hexenol.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Various carboxylic acids and aldehydes.

Reduction: cis-3-Hexenol.

Substitution: Esters, amides, or other substituted products.

科学研究应用

Fragrance Industry

cis-3-Hexenyl cis-3-hexenoate is widely used in the fragrance industry due to its pleasant green and fruity aroma, reminiscent of fresh fruits like pear and strawberry. Its applications include:

- Perfume Composition: It is utilized to enhance fragrances, particularly in green fruity perfumes, due to its compatibility with other odorants like cis-3-hexenyl acetate. It has moderate stability under alkaline conditions, making it suitable for various formulations .

| Application Type | Odor Description | Performance Rating |

|---|---|---|

| Fruity Perfumes | Green, sweet fruity, waxy pear | 8 (Good Performance) |

Food Preservation

Research indicates that cis-3-hexenal and related compounds can significantly reduce mold infections in post-harvest fruits. A study on strawberries treated with cis-3-hexenal demonstrated:

- Increased Survival Rates: Strawberries exposed to 0.1 µmol concentrations of cis-3-hexenal showed a survival rate of approximately 60% after two days when challenged with Botrytis cinerea, compared to only 10% in the control group .

This suggests that this compound could be an effective agent for extending the shelf life of various fruits by enhancing their resistance to fungal infections.

Safety Assessments

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the toxicity and safety profile of this compound. Key findings include:

- Genotoxicity: The compound is not expected to be genotoxic based on available data from analogs.

- Skin Sensitization: Studies indicate no significant risk for skin sensitization under standard exposure conditions.

- Phototoxicity: UV/Vis spectra analysis shows no significant absorbance in the range associated with phototoxic effects .

Agricultural Applications

In agriculture, compounds like this compound are explored for their potential as natural pesticides or growth enhancers. Its role in plant defense mechanisms could be beneficial in developing sustainable agricultural practices.

Study on Post-Harvest Treatment

A study published in Scientific Reports demonstrated the effectiveness of volatiles including cis-3-hexenal in reducing mold infection rates in strawberries. The treatment not only improved survival rates but also demonstrated lower concentrations needed for effective antifungal action compared to traditional methods .

Fragrance Safety Assessment

The RIFM conducted a comprehensive safety assessment that included evaluations for repeated dose toxicity and reproductive toxicity, concluding that the exposure levels from typical use are below safety thresholds established for non-reactive materials .

作用机制

The mechanism of action of cis-3-Hexenyl cis-3-hexenoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with olfactory receptors, leading to the perception of its characteristic aroma.

Pathways Involved: In plants, it may be involved in signaling pathways that regulate defense responses against herbivores and pathogens.

相似化合物的比较

cis-3-Hexenyl acetate: Known for its green, fruity aroma, it is used in similar applications in the flavor and fragrance industry.

cis-3-Hexenyl hexanoate: Another ester with a fruity aroma, used in fragrance formulations.

cis-3-Hexenyl benzoate: Used in fragrances and has a slightly different aromatic profile compared to cis-3-Hexenyl cis-3-hexenoate

Uniqueness: this compound is unique due to its specific combination of green and fruity notes, making it highly desirable in the flavor and fragrance industry. Its natural occurrence in gardenia flowers and tea also adds to its appeal .

生物活性

Introduction

cis-3-Hexenyl cis-3-hexenoate is a volatile organic compound belonging to the group of green leaf volatiles (GLVs). It is primarily recognized for its application in the fragrance and flavor industry due to its characteristic green, fruity aroma. This article explores its biological activity, including its mechanisms of action, potential therapeutic properties, and applications in various fields.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₂₀O₂

- Molecular Weight : 196.29 g/mol

- CAS Number : 61444-38-0

The compound is synthesized through the esterification of cis-3-hexenol and cis-3-hexenoic acid. It can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to different products including aldehydes and alcohols .

Olfactory Interaction

When inhaled, this compound interacts with olfactory receptors in the nasal cavity. This interaction triggers a signal transduction pathway that results in the perception of its distinctive aroma. The binding event activates G-proteins and increases cyclic AMP (cAMP) levels, leading to an electrical signal transmitted to the brain .

Biochemical Pathways

The compound's role as a GLV suggests involvement in plant signaling and defense mechanisms. For instance, it is released by plants under abiotic stress conditions, indicating a potential role in stress response .

Antifungal Properties

A study investigated the effects of cis-3-hexenal (a related compound) on postharvest strawberries infected with Botrytis cinerea. The results indicated that treatment with cis-3-hexenal significantly reduced mold infection rates and increased survival rates of strawberries compared to control groups. Concentrations as low as 0.1 µmol were effective in inducing tolerance without causing tissue necrosis .

Safety and Toxicity

Research has shown that this compound does not exhibit skin sensitization or mutagenic properties in standard tests such as the Ames test. In guinea pig studies, no adverse reactions were observed, indicating a favorable safety profile for this compound . Furthermore, it has been assessed for clastogenic activity through read-across data from related compounds, concluding that it does not present a concern for genotoxic potential .

Potential Therapeutic Applications

Ongoing research is exploring the anti-inflammatory and antioxidant properties of this compound. These properties may have implications for its use in medicinal applications, particularly in formulations aimed at reducing oxidative stress .

Case Study 1: Plant Stress Response

In a controlled experiment involving Capsicum annuum var. longum, varying nitrogen concentrations led to different emissions of this compound. This suggests that the compound plays a significant role in plant signaling related to nutrient stress .

Case Study 2: Postharvest Treatment Efficacy

A comparative study of strawberries treated with trans-2-hexenal and this compound demonstrated that both compounds effectively reduced mold infections during storage. The survival analysis indicated that treated strawberries had significantly longer shelf lives compared to untreated controls .

Applications in Industry

| Field | Application |

|---|---|

| Flavor Industry | Used to impart fresh green notes in food products |

| Fragrance Industry | Essential component in perfumes and scented products |

| Agriculture | Potential use as a natural pesticide or plant growth regulator |

The compound's unique aroma profile makes it valuable in enhancing sensory characteristics in foodstuffs, cosmetics, and other consumer products .

属性

CAS 编号 |

61444-38-0 |

|---|---|

分子式 |

C12H20O2 |

分子量 |

196.29 g/mol |

IUPAC 名称 |

hex-3-enyl hex-3-enoate |

InChI |

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5-8H,3-4,9-11H2,1-2H3 |

InChI 键 |

UZJQQWFHPLYECS-UHFFFAOYSA-N |

SMILES |

CCC=CCCOC(=O)CC=CCC |

规范 SMILES |

CCC=CCCOC(=O)CC=CCC |

密度 |

0.897-0.903 |

Key on ui other cas no. |

61444-38-0 |

物理描述 |

colourless liquid, with a green grass, green tomato odou |

溶解度 |

insoluble in water, soluble in fixed oils |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of cis-3-Hexenyl cis-3-hexenoate in plant biology?

A1: this compound belongs to a class of volatile organic compounds (VOCs) known as Green Leaf Volatiles (GLVs). These compounds are released by plants in response to various stimuli, including abiotic stresses such as nutrient deficiency. For example, research has shown that Capsicum annuum var. longum (a type of chili pepper) exposed to different nitrogen concentrations exhibited varied emissions of this compound. [] This suggests a potential role for this compound in plant signaling and stress response mechanisms. Further research is needed to fully elucidate its function in plant physiology.

Q2: How does the presence of this compound contribute to the sensory profile of food?

A2: this compound is recognized as a flavor compound, contributing to the characteristic aroma of certain foods. Studies have identified it as a constituent of both methanol and dichloromethane/methanol extracts of Chrysobalanus icaco seed kernels. [] This tropical fruit, also known as cocoplum, is used as a spice in some African cuisines. The presence of this compound, along with other identified compounds, likely contributes to the unique sensory attributes of this fruit.

Q3: Can you elaborate on the analytical techniques employed in identifying and quantifying this compound in plant extracts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely used for identifying and quantifying volatile compounds like this compound in complex mixtures like plant extracts. In studies involving Capsicum annuum [] and Chrysobalanus icaco [], researchers used GC-MS to successfully separate and identify this compound based on its characteristic mass spectrum and retention time. This method provides valuable insights into the chemical composition of plants and helps researchers understand the role of specific compounds like this compound.

Q4: Are there any potential applications of this compound and similar compounds in agricultural practices?

A4: Understanding the role of plant-emitted VOCs like this compound in response to abiotic stress could have implications for agricultural practices. For example, monitoring changes in the emission profiles of these compounds might offer a non-invasive method for early detection of nutrient deficiencies in crops. [] This could allow for timely interventions and potentially improve crop yield and quality. Further research in this area could lead to the development of novel agricultural technologies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。